molecular formula C9H12ClNO3S B6184208 4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride CAS No. 2624135-65-3

4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride

Cat. No.: B6184208
CAS No.: 2624135-65-3
M. Wt: 249.72 g/mol
InChI Key: YVTBICVWIBTAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an imino group, a sulfinyl group, and a benzoic acid moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and methylamine.

    Formation of Intermediate: Benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Reaction with Methylamine: The acid chloride is then reacted with methylamine to form the corresponding amide.

    Sulfinylation: The amide is treated with a sulfinylating agent, such as sulfur dioxide (SO₂) and a suitable oxidant, to introduce the sulfinyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH).

    Reduction: Sodium borohydride (NaBH₄), ethanol (EtOH).

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of 4-{[imino(methyl)oxo-lambda6-sulfonyl]methyl}benzoic acid hydrochloride.

    Reduction: Formation of 4-{[amino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-{[imino(methyl)oxo-lambda6-sulfonyl]methyl}benzoic acid hydrochloride: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-{[amino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride: Similar structure but with an amine group instead of an imino group.

Uniqueness

4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624135-65-3

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

4-[(methylsulfonimidoyl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3S.ClH/c1-14(10,13)6-7-2-4-8(5-3-7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H

InChI Key

YVTBICVWIBTAFS-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CC1=CC=C(C=C1)C(=O)O.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.